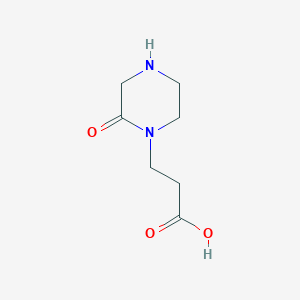
3-(2-Oxopiperazin-1-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxopiperazin-1-YL)propanoic acid is a heterocyclic carboxylic acid containing a piperazine ring. This compound is valuable in organic synthesis, particularly in medicinal chemistry, due to its ability to form various derivatives and its potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopiperazin-1-YL)propanoic acid typically involves the reaction of piperazine with a suitable carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
3-(2-Oxopiperazin-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules .
科学的研究の応用
3-(2-Oxopiperazin-1-YL)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 3-(2-Oxopiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
3-(3-Oxopiperazin-1-YL)propanoic acid: Another piperazine derivative with similar structural features but different biological activity.
Oxaprozin: A nonsteroidal anti-inflammatory drug with a similar propanoic acid moiety but different pharmacological properties.
Uniqueness
3-(2-Oxopiperazin-1-YL)propanoic acid is unique due to its specific piperazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
3-(2-oxopiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N2O3/c10-6-5-8-2-4-9(6)3-1-7(11)12/h8H,1-5H2,(H,11,12) |
InChIキー |
NNZMMJMUKNIPCD-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)CN1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
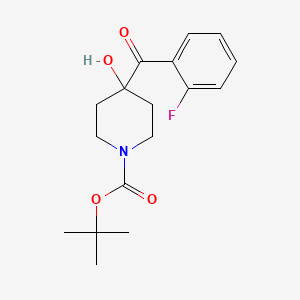
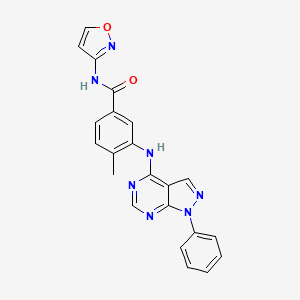
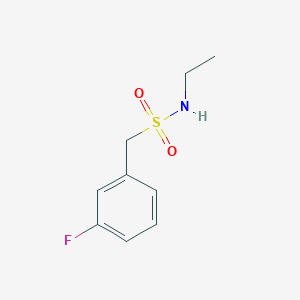
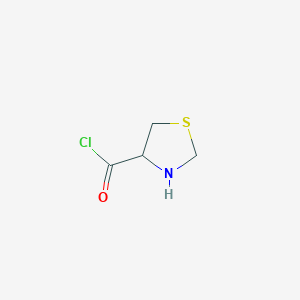


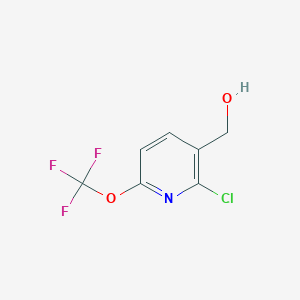
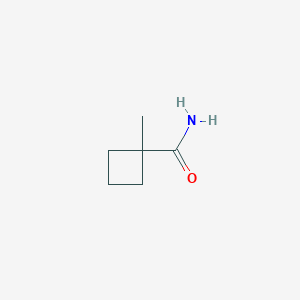

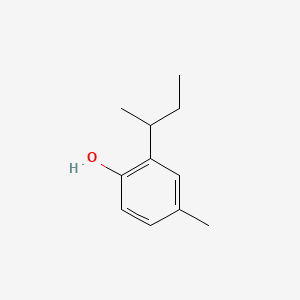
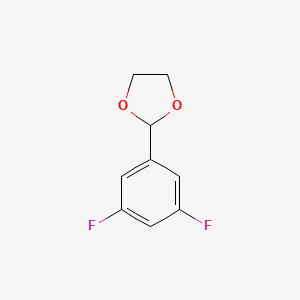
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
